molecular formula C16H12F2N2O3 B1205668 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- CAS No. 106221-35-6

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-

Cat. No.: B1205668
CAS No.: 106221-35-6
M. Wt: 318.27 g/mol
InChI Key: ZCGCCNYXTFRUSZ-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- is a complex organic compound that belongs to the quinolone class of molecules These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorine atoms and the pyrrole ring. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and pyrrole derivatives. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), leading to the modulation of immune responses and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinolone derivatives: Such as ciprofloxacin and levofloxacin, which are well-known antibiotics.

    Fluoroquinolones: Like moxifloxacin and gemifloxacin, which also contain fluorine atoms and exhibit broad-spectrum antimicrobial activity.

Uniqueness

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- is unique due to its specific combination of functional groups, including the pyrrole ring and multiple fluorine atoms

Properties

IUPAC Name

6-fluoro-1-(2-fluoroethyl)-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-3-6-20-9-11(16(22)23)15(21)10-7-12(18)14(8-13(10)20)19-4-1-2-5-19/h1-2,4-5,7-9H,3,6H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCCNYXTFRUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147551
Record name E 3604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106221-35-6
Record name E 3604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106221356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E 3604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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